3-(Methylamino)-3-phenylprop-2-enenitrile
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Overview
Description
3-(Methylamino)-3-phenylprop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group, a phenyl ring, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-phenylprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is typically carried out in an alcohol solvent at elevated temperatures (60-100°C) in a closed container. The product is then crystallized and purified .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and waste.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon is often employed.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(Methylamino)-3-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylamino)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar structure but with a chlorine substituent on the phenyl ring.
3-Methylmethcathinone: Another synthetic cathinone with a methyl group on the phenyl ring.
Uniqueness
3-(Methylamino)-3-phenylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
90814-65-6 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(methylamino)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H10N2/c1-12-10(7-8-11)9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
XFRYXHIKFUNFTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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